Triethylhexylammonium bromide

Catalog No.
S1505470
CAS No.
13028-71-2
M.F
C12H28BrN
M. Wt
266.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylhexylammonium bromide

CAS Number

13028-71-2

Product Name

Triethylhexylammonium bromide

IUPAC Name

triethyl(hexyl)azanium;bromide

Molecular Formula

C12H28BrN

Molecular Weight

266.26 g/mol

InChI

InChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1

InChI Key

NAWZSHBMUXXTGV-UHFFFAOYSA-M

SMILES

CCCCCC[N+](CC)(CC)CC.[Br-]

Canonical SMILES

CCCCCC[N+](CC)(CC)CC.[Br-]

TEAB is a synthetic compound, not found naturally. It has gained significance in scientific research due to its unique properties, particularly its cationic nature and amphiphilic character. The cationic characteristic refers to its positively charged nitrogen center, while amphiphilicity indicates it has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions in its structure [].


Molecular Structure Analysis

TEAB's structure consists of a central nitrogen atom bonded to three ethyl groups (C2H5) and one hexyl group (C6H13). A bromide ion (Br-) is attached to the positively charged nitrogen. This structure results in a positively charged head group (the nitrogen and the four attached groups) and a negatively charged tail (bromide ion). This polarity makes TEAB amphiphilic [].


Chemical Reactions Analysis

TEAB can participate in various chemical reactions due to its cationic nature. Here's an example:

  • Ion-exchange reactions: TEAB can exchange its bromide ion with other anions. For instance, in a solution containing chloride ions (Cl-), TEAB can react to form triethylhexylammonium chloride (TEACl) according to the following equation []:

(C2H5)3(C6H13)NBr + Cl- -> (C2H5)3(C6H13)NCl + Br-


Physical And Chemical Properties Analysis

TEAB is a white crystalline solid at room temperature [].

  • Melting point: 84-87°C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in water and various organic solvents []

Antibacterial and Antifungal Properties

TEAB exhibits antimicrobial activity against various bacteria and fungi. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli []. Additionally, TEAB has shown antifungal activity against Candida albicans, a common fungal pathogen []. This research suggests the potential of TEAB for developing novel disinfectants or antimicrobial agents.

Phase Transfer Catalyst

TEAB serves as a phase transfer catalyst, facilitating the transfer of molecules between immiscible liquids, such as water and organic solvents. This property proves valuable in various organic reactions, allowing researchers to perform reactions under milder conditions and improve reaction efficiency [].

Surfactant and Micelle Formation

TEAB acts as a cationic surfactant, reducing the surface tension of liquids and promoting the formation of micelles. Micelles are microscopic aggregates of surfactant molecules with a hydrophobic core and a hydrophilic exterior. Researchers utilize TEAB micelles for various purposes, including solubilizing hydrophobic drugs, delivering drugs to specific cells, and studying membrane interactions [].

Other Applications

TEAB finds uses in various other scientific research areas, including:

  • Corrosion inhibition: Studies suggest TEAB's potential for inhibiting the corrosion of metals.
  • Electrochemistry: TEAB serves as a supporting electrolyte in electrochemical studies.
  • Material science: TEAB can be used in the synthesis of novel materials with specific properties.
, particularly in organic synthesis. It can facilitate:

  • Phase Transfer Reactions: Enhancing the transfer of reactants between aqueous and organic phases.
  • Catalytic Reactions: Acting as a catalyst in oxidation and alkylation processes.
  • Formation of Ionic Liquids: It can be used to create ionic liquids that serve as solvents for various reactions .

The biological activity of triethylhexylammonium bromide has been explored in various contexts. It has been shown to influence membrane permeability and has potential applications in drug delivery systems. Additionally, it exhibits antimicrobial properties, making it useful in pharmaceutical formulations .

Triethylhexylammonium bromide can be synthesized through several methods:

  • Quaternization Reaction: Reacting triethylamine with hexyl bromide leads to the formation of triethylhexylammonium bromide.
  • Ion Exchange Method: This involves exchanging the anion of another ammonium salt with bromide ions.
  • Direct Combination: Mixing triethylamine and hexyl bromide in an appropriate solvent under controlled conditions .

The applications of triethylhexylammonium bromide are diverse:

  • Catalysis: Used in organic synthesis as a phase transfer catalyst.
  • Surfactants: Employed in formulations requiring surface-active agents.
  • Biological Research: Utilized in studies related to membrane dynamics and drug formulations.
  • Ionic Liquids: Serves as a precursor for creating ionic liquids with specific properties for various industrial applications .

Research on interaction studies involving triethylhexylammonium bromide has revealed its effects on biological membranes and proteins. It has been shown to stabilize proteins under thermal stress and suppress aggregation, making it valuable in biochemical applications . Furthermore, its ability to interact with different ions enhances its utility in various chemical processes.

Similar Compounds: Comparison

Several compounds share structural similarities with triethylhexylammonium bromide, each exhibiting unique properties:

Compound NameChemical FormulaUnique Properties
Tetraethylammonium bromideC₈H₁₈BrNUsed primarily as a source of tetraethylammonium ions; involved in pharmacological studies .
Triethyloctylammonium bromideC₁₂H₂₅BrNExhibits similar surfactant properties; used in different catalytic applications .
Benzyltriethylammonium chlorideC₁₈H₃₉ClNKnown for its antimicrobial properties; used in biocides .

Triethylhexylammonium bromide stands out due to its balance of hydrophobicity and ionic character, making it particularly effective as a phase transfer catalyst and surfactant.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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